molecular formula C12H16N2O3S B2927206 1-(Phenylsulfonyl)piperidine-4-carboxamide CAS No. 304668-32-4

1-(Phenylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2927206
CAS No.: 304668-32-4
M. Wt: 268.33
InChI Key: FWMBBKYTKBLPEO-UHFFFAOYSA-N
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Description

“1-(Phenylsulfonyl)piperidine-4-carboxamide” is a chemical compound with the empirical formula C12H15NO4S . It has a molecular weight of 269.32 . This compound is typically available in solid form .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, is a topic of interest in the field of medicinal chemistry . Piperidine and its derivatives have a wide variety of pharmacological actions, which makes them valuable for the development of new drugs .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database . These representations provide a standardized way to describe the compound’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, piperidine derivatives in general are known to participate in a variety of chemical reactions . These reactions can lead to the formation of various biologically active compounds .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

1-(Phenylsulfonyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for various biological activities, including enzyme inhibition and receptor agonism. A study by Khalid et al. (2014) focused on the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. These compounds were tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, with some showing potential as excellent inhibitors. Molecular docking further confirmed their interactions with AChE and BChE human proteins, highlighting their potential in addressing diseases related to enzyme dysfunction, such as Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).

Anti-acetylcholinesterase Activity

Another study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. These derivatives showed significant activity, with certain compounds demonstrating a marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats. This suggests their potential as antidementia agents, offering a promising approach to treating cognitive disorders (Sugimoto et al., 1990).

Prokinetic Agent Development

Sonda et al. (2004) synthesized a series of benzamide derivatives with a piperidin-4-ylmethyl group, focusing on their effect on gastrointestinal motility. Specifically, derivatives such as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide showed selective serotonin 4 receptor agonism, enhancing gastric emptying and defecation in mice. This indicates their potential as novel prokinetic agents with reduced side effects, beneficial for treating gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Antibacterial Activity

Research by Ajani et al. (2013) on N,N-diethyl amide bearing sulfonamides synthesized from benzenesulfonamide precursors, including 1-(phenylsulfonyl) piperidine derivatives, revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This underscores the potential of such compounds in developing new antibacterial agents, addressing the ongoing challenge of antibiotic resistance (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “1-(Phenylsulfonyl)piperidine-4-carboxamide” may cause eye irritation and may cause an allergic skin reaction (H317 - H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on “1-(Phenylsulfonyl)piperidine-4-carboxamide” and related compounds could involve further exploration of their pharmacological activities and potential applications in drug development . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights .

Mechanism of Action

Target of Action

The primary target of 1-(Phenylsulfonyl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

This compound interacts with DNA gyrase, inhibiting its function .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways . This leads to the cessation of these processes, which can result in cell death. The downstream effects of this inhibition are still under investigation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA replication and transcription, leading to cell death . The specific cellular responses depend on the type of cell and the environmental conditions.

Properties

IUPAC Name

1-(benzenesulfonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c13-12(15)10-6-8-14(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBBKYTKBLPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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